N-(dicyclopropylmethyl)-N-propylthiourea
Description
N-(dicyclopropylmethyl)-N-propylthiourea is a thiourea derivative characterized by a central thiourea (N-C(=S)-N) backbone with two distinct substituents: a dicyclopropylmethyl group and a propyl chain. Thioureas are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.
Properties
CAS No. |
155047-67-9 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-(dicyclopropylmethyl)-1-propylthiourea |
InChI |
InChI=1S/C11H20N2S/c1-2-7-13(11(12)14)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H2,12,14) |
InChI Key |
WAJGFMYEKKXNMB-UHFFFAOYSA-N |
SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
Canonical SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
Synonyms |
Thiourea, N-(dicyclopropylmethyl)-N-propyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-(dicyclopropylmethyl)-N-propylthiourea with structurally related thiourea derivatives, focusing on substituents, molecular weights, and key properties inferred from analogs.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The dicyclopropylmethyl group in the target compound likely increases lipophilicity compared to phenyl (e.g., N-phenyl-N'-propylthiourea) or linear alkyl substituents. This could enhance membrane permeability but reduce aqueous solubility .
- In contrast, halogenated aryl derivatives (e.g., N,N-diisopropylthiourea with bromo/fluoro groups) exhibit even higher hydrophobicity and electronic effects, influencing binding to biological targets .
Branched substituents (e.g., neopentyl in 1-Neopentyl-3-phenylthiourea) similarly enhance steric hindrance, which can stabilize transition states in catalytic processes .
Hydrogen-Bonding Capacity :
- All thioureas share the ability to form hydrogen bonds via the thiocarbonyl sulfur and NH groups. However, electron-withdrawing substituents (e.g., halogens in halogenated aryl analogs) may weaken this capability, while alkyl or aryl groups preserve it .
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